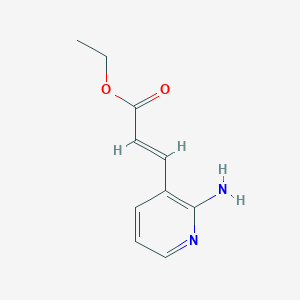
2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) is a heterocyclic compound that features a pyridinone ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antipsychotic and anti-HIV-1 activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) involves its interaction with various molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can lead to its antipsychotic effects . Additionally, the compound can inhibit viral enzymes, contributing to its antiviral activity .
Comparaison Avec Des Composés Similaires
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits similar biological activities, such as antipsychotic and antimicrobial effects.
2-(1-Piperazinyl)pyrimidine: Another piperazine-containing compound with applications in medicinal chemistry.
Uniqueness: 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
108122-24-3 |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
6-piperazin-1-yl-3H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-2,10H,3-7H2 |
Clé InChI |
VIVSVMDZZOIHMX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC(=O)CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1165931.png)

